molecular formula C9H16O3 B13930638 4-Oxobutyl 2,2-dimethylpropanoate CAS No. 30435-87-1

4-Oxobutyl 2,2-dimethylpropanoate

Cat. No.: B13930638
CAS No.: 30435-87-1
M. Wt: 172.22 g/mol
InChI Key: MYRKZZLXUOTPKV-UHFFFAOYSA-N
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Description

4-Oxobutyl 2,2-dimethylpropanoate: is an organic compound with the molecular formula C9H16O3. It is a type of ester, characterized by the presence of a carbonyl group (C=O) adjacent to an ether linkage (C-O-C). This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxobutyl 2,2-dimethylpropanoate can be achieved through the esterification of 4-oxobutanoic acid with 2,2-dimethylpropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: 4-Oxobutyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers, depending on the nucleophile used.

Scientific Research Applications

Chemistry: 4-Oxobutyl 2,2-dimethylpropanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme-catalyzed esterification and hydrolysis reactions. It may also be used as a substrate in biochemical assays to investigate metabolic pathways involving esters.

Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and plasticizers. It can also be employed as a solvent or additive in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Oxobutyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in further biochemical reactions. The compound’s effects are mediated through its ability to modify the activity of enzymes involved in ester metabolism.

Comparison with Similar Compounds

    Methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate: This compound shares a similar ester structure but has different substituents, leading to distinct chemical properties and applications.

    4-Oxobutyl acetate: Another ester with a similar backbone but different functional groups, resulting in varied reactivity and uses.

Uniqueness: 4-Oxobutyl 2,2-dimethylpropanoate is unique due to its specific ester structure, which imparts distinct chemical reactivity and makes it suitable for various applications in organic synthesis, biological research, and industrial processes.

Properties

CAS No.

30435-87-1

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

4-oxobutyl 2,2-dimethylpropanoate

InChI

InChI=1S/C9H16O3/c1-9(2,3)8(11)12-7-5-4-6-10/h6H,4-5,7H2,1-3H3

InChI Key

MYRKZZLXUOTPKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCCCC=O

Origin of Product

United States

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